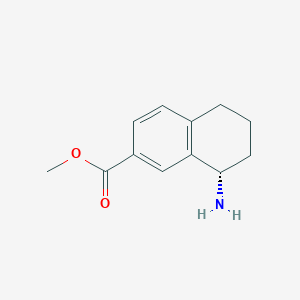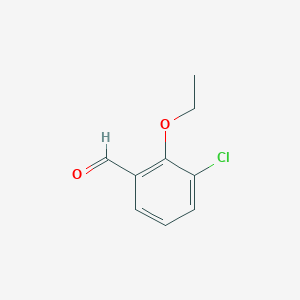![molecular formula C13H16BNO4 B1457205 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one CAS No. 1254319-58-8](/img/structure/B1457205.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C13H16BNO4 and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen . Sie wird durch Substitutionsreaktionen gewonnen und ihre Struktur wird durch FTIR-, 1H- und 13C-NMR-Spektroskopie sowie MS bestätigt .
Kristallographische und konformationelle Analyse
Der Einkristall dieser Verbindung wird mittels Röntgenbeugung detektiert, durch Anwendung der Dichtefunktionaltheorie (DFT) berechnet und einer kristallographischen und konformationellen Analyse unterzogen . Die Ergebnisse des Vergleichs des DFT-berechneten Wertes mit dem Röntgenbeugungswert zeigen, dass die optimierte Molekülstruktur mit der Einkristallstruktur übereinstimmt, die durch das Experiment ermittelt wurde .
Physikalisch-chemische Eigenschaften
Um die physikalisch-chemischen Eigenschaften der Titelverbindung aufzudecken, werden das molekulare elektrostatische Potential und die Grenzorbitale der Moleküle mittels DFT untersucht .
Synthese von Indazol-Derivaten
Diese Verbindung ist ein wichtiges Zwischenprodukt von 1H-Indazol-Derivaten . Die Struktur kann weiter modifiziert werden, um die Ableitung des Indazol-Strukturtyps auszunutzen .
Synthese von Borsäureestern
Methyl-3-fluor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat und (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanon sind Borsäureester-Zwischenprodukte mit Benzolringen . Die Strukturen dieser Verbindungen werden durch FTIR-, 1H- und 13C-NMR-Spektroskopie sowie Massenspektrometrie bestätigt .
Arzneimittelforschung
Borsäureverbindungen werden häufig als Enzymhemmer oder spezifische Liganden eingesetzt, die nicht nur zur Behandlung von Tumoren und mikrobiellen Infektionen, sondern auch zur Entwicklung von Krebsmedikamenten eingesetzt werden können . In der Forschung an Krebsmedikamenten hatten Enzyme, die von Borsäureverbindungen produziert wurden, hochreaktive Sauerstoffspezies, die zur Apoptose der HCT116- menschlichen Kolonkarzinomzelle führen könnten und im Prozess der Induktion von oxidativem Stress zu Apoptose und Nekrose von HeLa-Zellen führen können .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, are often used in organic synthesis reactions .
Mode of Action
It is known that similar compounds can act as catalysts, reducing agents, and ligands in various organic synthesis reactions .
Biochemical Pathways
Similar compounds are known to participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Result of Action
Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds .
Action Environment
Similar compounds are known to be sensitive to air and moisture, and they are typically stored in a cool environment .
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)15-11(16)17-10/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJADTWONUXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254319-58-8 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)





amine](/img/structure/B1457137.png)


![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
